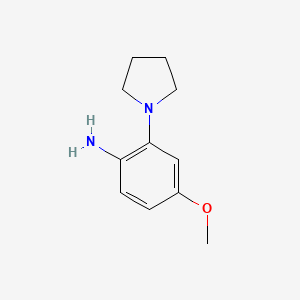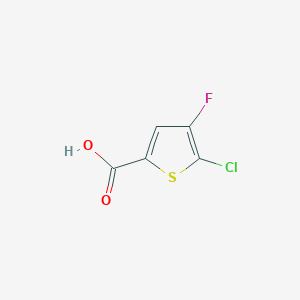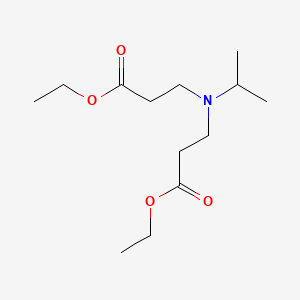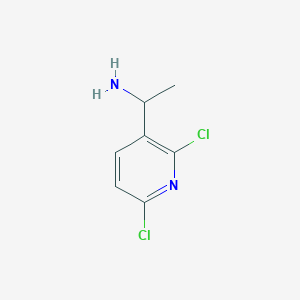
(S)-2-((S)-2-((S)-2-Acetamidopropanamido)propanamido)-6-aminohexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(S)-2-((S)-2-((S)-2-Acetamidopropanamido)propanamido)-6-aminohexanamide” is a complex compound with a long and intricate structure. It falls under the category of peptides , which are organic molecules composed of amino acids linked together by peptide bonds. Peptides play crucial roles in biological processes, including signaling, enzymatic activity, and structural support.
準備方法
Synthetic Routes
The synthesis of this compound involves several steps, each carefully orchestrated to achieve the desired structure. While I don’t have specific synthetic details for this exact compound, peptide synthesis typically follows solid-phase peptide synthesis (SPPS) or solution-phase methods.
-
Solid-Phase Peptide Synthesis (SPPS)
- In SPPS, the peptide chain grows step by step on a solid support (usually a resin). Amino acids are sequentially added, protected by temporary side-chain protecting groups.
- The final deprotection step releases the fully assembled peptide from the resin.
-
Solution-Phase Synthesis
- Solution-phase methods involve coupling amino acids in solution using activating agents.
- Protecting groups are used to prevent unwanted side reactions during coupling.
Industrial Production
Large-scale production of peptides often relies on SPPS due to its efficiency and scalability. Automation and optimization are key factors in industrial peptide synthesis.
化学反応の分析
Reactions
Peptide Bond Formation: The central reaction in peptide synthesis, where the carboxyl group of one amino acid reacts with the amino group of another, forming a peptide bond.
Deprotection: Removal of protecting groups.
Coupling: Activation of the carboxyl group for the next amino acid addition.
Common Reagents
Fmoc (9-fluorenylmethoxycarbonyl): A common N-terminal protecting group.
DCC (dicyclohexylcarbodiimide): Activates carboxyl groups for coupling.
TFA (trifluoroacetic acid): Used for deprotection.
Major Products
The final product is the target peptide, “(S)-2-((S)-2-((S)-2-Acetamidopropanamido)propanamido)-6-aminohexanamide.”
科学的研究の応用
This compound finds applications in various fields:
Medicine: As potential drugs or therapeutic agents.
Biotechnology: For studying protein-protein interactions.
Biochemistry: Investigating enzyme function and structure.
Pharmacology: Targeting specific receptors or pathways.
作用機序
The compound’s mechanism of action depends on its specific targets. It may inhibit enzymes, modulate receptors, or interfere with cellular processes. Further research is needed to elucidate its precise mode of action.
類似化合物との比較
While I don’t have a direct list of similar compounds, we can compare “(S)-2-((S)-2-((S)-2-Acetamidopropanamido)propanamido)-6-aminohexanamide” to related peptides based on structural features, functional groups, and biological activities.
特性
分子式 |
C14H27N5O4 |
|---|---|
分子量 |
329.40 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-6-aminohexanamide |
InChI |
InChI=1S/C14H27N5O4/c1-8(17-10(3)20)13(22)18-9(2)14(23)19-11(12(16)21)6-4-5-7-15/h8-9,11H,4-7,15H2,1-3H3,(H2,16,21)(H,17,20)(H,18,22)(H,19,23)/t8-,9-,11-/m0/s1 |
InChIキー |
NKQBSRUOFORGPG-QXEWZRGKSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)C |
正規SMILES |
CC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)N)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12075990.png)


![N-[3-bromo-5-(trifluoromethyl)phenyl]oxetan-3-amine](/img/structure/B12075996.png)


![4-Thiaspiro[2.5]octan-7-one](/img/structure/B12076020.png)




![1-[2,3-O-Isopropylidene-beta-D-ribofuranosyl]-1,2,4-triazole-3-carboxylic acid methyl ester](/img/structure/B12076033.png)
